Calcium ethoxide

Description

Structure

3D Structure of Parent

Properties

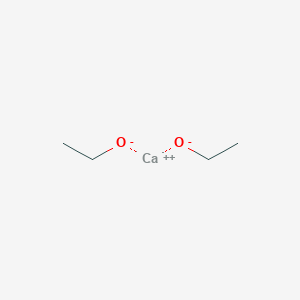

Molecular Formula |

C4H10CaO2 |

|---|---|

Molecular Weight |

130.20 g/mol |

IUPAC Name |

calcium;ethanolate |

InChI |

InChI=1S/2C2H5O.Ca/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |

InChI Key |

JHLCADGWXYCDQA-UHFFFAOYSA-N |

Canonical SMILES |

CC[O-].CC[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Ethoxide from Calcium Metal and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium ethoxide from the direct reaction of calcium metal with absolute ethanol (B145695). The information presented herein is compiled from scientific literature to ensure accuracy and reproducibility for research and development applications.

Introduction

This compound, with the chemical formula Ca(OCH₂CH₃)₂, is an inorganic compound that serves as a versatile reagent in organic synthesis and materials science.[1] It is commonly utilized as a strong base and a catalyst in various chemical transformations, including transesterification reactions for biodiesel production.[2][3][4] This document outlines the fundamental principles, experimental protocols, and key reaction parameters for the successful synthesis of this compound.

Reaction Principle

The synthesis of this compound involves the reaction of metallic calcium with anhydrous ethanol. The ethoxide is formed through the displacement of the hydroxyl proton of ethanol by the calcium metal, leading to the formation of this compound and hydrogen gas.

The overall balanced chemical equation for this reaction is:

Ca(s) + 2 CH₃CH₂OH(l) → Ca(OCH₂CH₃)₂(s) + H₂(g)

This reaction is typically carried out under inert conditions to prevent side reactions with atmospheric moisture and carbon dioxide.

Experimental Protocol

The following protocol is based on established laboratory procedures for the synthesis of this compound.[2]

3.1. Materials and Equipment

-

Reactants:

-

Calcium metal (granular or turnings)

-

Absolute ethanol (<0.005% water)

-

-

Equipment:

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., Argon or Nitrogen) with a balloon or bubbler setup

-

Standard glassware for handling and transfer of reagents

-

3.2. Synthesis Procedure

-

Preparation of the Reaction Setup: Assemble a round bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent the introduction of moisture.

-

Inert Atmosphere: Purge the entire apparatus with an inert gas, such as argon, for several minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler.

-

Addition of Reactants: Introduce 2 grams of calcium metal into the round bottom flask. Subsequently, add 60 mL of absolute ethanol.[2]

-

Reaction Conditions: Heat the reaction mixture to 70°C using a heating mantle while stirring at 600 rpm.[2]

-

Reaction Time: Maintain the reaction at 70°C with continuous stirring for 12 hours.[2] The progress of the reaction can be observed by the formation of an opaque white solution.

-

Product Isolation: After the reaction is complete, the resulting product is a solution or suspension of this compound in ethanol. Depending on the desired application, the product can be used directly as a solution or the solid can be isolated. For isolation, the excess ethanol can be removed under reduced pressure.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the literature.

| Parameter | Value | Reference |

| Mass of Calcium | 2 g | [2] |

| Volume of Absolute Ethanol | 60 mL | [2] |

| Reaction Temperature | 70°C | [2] |

| Reaction Time | 12 hours | [2] |

| Stirring Speed | 600 rpm | [2] |

| Reported Biodiesel Yield (using synthesized catalyst) | 91.8% | [3] |

Visualizations

5.1. Reaction Pathway

The following diagram illustrates the chemical transformation from reactants to products in the synthesis of this compound.

5.2. Experimental Workflow

The flowchart below details the step-by-step experimental workflow for the synthesis of this compound.

Safety Considerations

-

The reaction produces hydrogen gas, which is flammable. Ensure the reaction is conducted in a well-ventilated fume hood and away from ignition sources.

-

Calcium metal is reactive and can cause burns upon contact with skin, especially in the presence of moisture.

-

This compound is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Absolute ethanol is flammable. Avoid open flames and sparks.

Conclusion

The synthesis of this compound from calcium metal and ethanol is a straightforward and effective method for producing this valuable chemical reagent. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably synthesize this compound for a variety of applications in organic chemistry and materials science. The provided quantitative data and visual workflows serve as a practical resource for laboratory implementation.

References

An In-depth Technical Guide to the Chemical Properties of Solid Calcium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ethoxide, Ca(OCH₂CH₃)₂, is a fine, white to off-white hygroscopic powder that serves as a strong base in various chemical applications.[1] While it has found significant use as a catalyst in biodiesel production and as a consolidating agent in the preservation of historical limestone, its potential in organic synthesis and materials science continues to be explored.[2][3][4][5] This technical guide provides a comprehensive overview of the core chemical properties of solid this compound, detailing its synthesis, reactivity, and characterization with a focus on quantitative data and established experimental protocols. Although direct applications in drug development are not extensively documented, the reactivity of metal alkoxides in general suggests potential avenues for its use in pharmaceutical synthesis.[6]

Physicochemical Properties

Solid this compound is characterized by its high reactivity, particularly with moisture, and its solubility in polar organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Solid this compound

| Property | Value | References |

| Appearance | White to off-white solid | [1] |

| Molecular Formula | C₄H₁₀CaO₂ | [7][8] |

| Molecular Weight | 130.2 g/mol | [7][8] |

| Melting Point | >170 °C (decomposes) | [9] |

| Solubility | Soluble in ethanol (B145695) and ether; Insoluble in water | [1] |

| Hygroscopicity | Highly hygroscopic | [1] |

Synthesis of Solid this compound

The most common method for the synthesis of solid this compound is the direct reaction of calcium metal with anhydrous ethanol. The reaction proceeds with the evolution of hydrogen gas and results in the formation of this compound dissolved or suspended in the excess ethanol. The solid product is then obtained by removal of the solvent.

Experimental Protocol: Synthesis of Solid this compound

Materials:

-

Calcium metal (turnings or powder)

-

Anhydrous ethanol (absolute ethanol, <0.5% water)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Heating mantle with magnetic stirrer

-

Schlenk line or similar apparatus for inert atmosphere techniques

-

Vacuum pump

Procedure:

-

Assembly and Inerting: Assemble the reaction apparatus (three-neck flask, reflux condenser, and gas inlet/outlet) and dry it thoroughly in an oven. Allow the apparatus to cool under a stream of inert gas.

-

Reaction Setup: Under a positive pressure of inert gas, charge the flask with calcium metal and anhydrous ethanol.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction will be evidenced by the evolution of hydrogen gas. Continue the reflux until all the calcium metal has reacted, which may take several hours.

-

Isolation of Solid this compound: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under vacuum to obtain the solid this compound powder.

-

Storage: Store the resulting solid this compound under an inert atmosphere in a tightly sealed container to prevent decomposition due to moisture.

Reactivity and Reaction Mechanisms

Reaction with Water and Carbon Dioxide (Carbonation)

Solid this compound is highly sensitive to moisture and atmospheric carbon dioxide. It readily hydrolyzes in the presence of water to form calcium hydroxide (B78521) and ethanol. The calcium hydroxide can then react with carbon dioxide to form calcium carbonate.[10] This carbonation process is central to its application in limestone consolidation.

The carbonation can also proceed through an alternative pathway involving the direct insertion of a CO₂ molecule into the Ca-O bond, forming an intermediate alkyl carbonate, which then hydrolyzes.[5][11]

Catalytic Activity in Transesterification

This compound is an effective solid base catalyst for the transesterification of triglycerides with short-chain alcohols to produce biodiesel.[2][4] The ethoxide group acts as a strong base, deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile in the transesterification reaction.

Characterization of Solid this compound

A variety of analytical techniques are employed to characterize the physicochemical properties of solid this compound.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in this compound. The spectrum of this compound is expected to show absorptions corresponding to C-H, C-O, and Ca-O bonds. In studies of its carbonation, the appearance of a broad O-H stretching band around 3645 cm⁻¹ indicates the formation of calcium hydroxide, while the emergence of peaks characteristic of carbonate (e.g., around 1400-1500 cm⁻¹ and 870 cm⁻¹) signifies the formation of calcium carbonate.[3]

Table 2: Characteristic FTIR Absorption Bands for this compound and its Decomposition Products

| Wavenumber (cm⁻¹) | Assignment | Compound | References |

| ~3645 | O-H stretch | Calcium Hydroxide | [3] |

| 2800-3000 | C-H stretch | This compound | [4] |

| 1400-1500 | C=O stretch (asymmetric) | Calcium Carbonate | [3] |

| ~1088 | C-O stretch | This compound/Vaterite | [3] |

| ~870 | C-O bend (out-of-plane) | Calcium Carbonate | [3] |

| ~650 | Ca-O stretch | This compound | [4] |

Raman Spectroscopy: Raman spectroscopy can also be used to characterize this compound and its transformation products. While specific Raman data for pure this compound is scarce in the literature, the technique is well-suited for identifying the various polymorphs of calcium carbonate (calcite, vaterite, and aragonite) that may form during its carbonation.[12]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are used to study the thermal stability and decomposition of solid this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. For the related compound, calcium methoxide, TGA shows a decomposition step around 370 °C.[13] The decomposition of this compound is expected to yield calcium carbonate and ultimately calcium oxide at higher temperatures, with the release of volatile organic compounds.

Morphological and Surface Analysis

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of solid this compound powder.

Brunauer-Emmett-Teller (BET) Analysis: BET analysis is employed to determine the specific surface area of the solid material, which is a critical parameter for catalytic applications.[2]

Experimental Protocols for Characterization

Protocol for FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for air-sensitive samples, use a diffuse reflectance accessory (DRIFTS) in a glovebox.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with literature values.

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of solid this compound (typically 5-10 mg) into a TGA sample pan.

-

Data Acquisition: Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at each step.

Applications and Future Perspectives

The primary established applications of solid this compound are as a catalyst for biodiesel production and as a consolidant for the preservation of cultural heritage.[2][5]

In the context of drug development , while there are no direct, large-scale applications of this compound reported, the use of metal alkoxides, in general, is an area of active research.[6] For instance, magnesium and titanium alkoxides are used to mediate various organic reactions, including aldol (B89426) and Claisen condensations, which are fundamental in the synthesis of pharmaceutical intermediates.[6][14] The strong basicity of this compound could potentially be harnessed for similar transformations. Further research is needed to explore its utility in stereoselective synthesis and as a precursor for calcium-based active pharmaceutical ingredients or drug delivery systems.

Conclusion

Solid this compound is a reactive inorganic compound with well-defined chemical properties that make it suitable for a range of applications, particularly in catalysis and materials science. This guide has provided a summary of its key characteristics, including synthesis, reactivity, and analytical characterization, supported by experimental protocols and visualizations. While its role in drug development is not yet established, the fundamental reactivity of metal alkoxides suggests that this compound may hold potential for future applications in pharmaceutical synthesis. Further research into its catalytic activity in a broader range of organic transformations is warranted.

References

- 1. CAS 2914-17-2: this compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Calcium diethanolate | C4H10CaO2 | CID 6451473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. americanelements.com [americanelements.com]

- 10. gelest.com [gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Development of Alkoxide-Directed Metallacycle-Mediated Annulative Cross-Coupling Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Calcium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ethoxide, Ca(OCH₂CH₃)₂, is a reactive organometallic compound with significant applications in catalysis and materials science. A comprehensive understanding of its molecular structure and bonding is crucial for optimizing its use and developing new applications. This technical guide provides a detailed analysis of the molecular structure, bonding characteristics, and relevant experimental protocols for this compound. Due to the challenges in isolating and crystallizing simple monomeric this compound, this guide presents both a theoretical model of the monomeric structure and experimental data for a well-characterized, more complex hexanuclear oxo-alkoxide cluster.

Molecular Structure and Bonding

The chemical formula for this compound is Ca(C₂H₅O)₂ or C₄H₁₀CaO₂.[1][2] Its molecular weight is approximately 130.20 g/mol .[1] The bonding in this compound is predominantly ionic, characterized by the electrostatic attraction between the calcium cation (Ca²⁺) and two ethoxide anions (CH₃CH₂O⁻). Within the ethoxide ligand, the carbon-carbon and carbon-hydrogen bonds are covalent. The carbon-oxygen bond also has significant covalent character. This ionic nature contributes to its tendency to form aggregates and complex structures in solution and the solid state.

Theoretical Monomeric Structure

Direct experimental determination of the crystal structure of simple, monomeric this compound has proven elusive due to its propensity to form larger clusters or incorporate solvent molecules. However, computational studies and analogy to other simple alkaline earth alkoxides allow for the prediction of its geometric parameters. In a hypothetical gaseous monomer, the molecule is expected to adopt a bent geometry around the calcium atom to minimize steric hindrance and optimize electrostatic interactions.

Table 1: Predicted Molecular Geometry of Monomeric this compound (Theoretical Data)

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | Ca-O | ~2.1 - 2.3 Å |

| C-O | ~1.43 Å | |

| C-C | ~1.54 Å | |

| C-H | ~1.09 Å | |

| Bond Angle | O-Ca-O | ~120° - 140° |

| Ca-O-C | ~120° - 130° | |

| O-C-C | ~109.5° |

Note: These values are estimations based on computational models and data from related compounds and should be treated as predictive.

Experimental Structure of a Hexanuclear Calcium Oxo Ethoxide Complex

In practice, this compound often exists as more complex structures. A well-characterized example is the hexanuclear calcium oxo ethoxide complex, [Ca₆(μ₄-O)₂(μ₃-OEt)₄(OEt)₄]·14EtOH, which has been studied using X-ray diffraction.[3][4][5] The core of this structure consists of two distorted cubic [Ca₄O₄] cages sharing a common face. This complex provides valuable insight into the coordination chemistry of calcium with ethoxide and oxide ligands.

Table 2: Selected Experimental Bond Lengths and Angles for Hexanuclear Calcium Oxo Ethoxide

| Parameter | Atom Pair/Triplet | Bond Length (Å) / Angle (°) |

| Bond Length | Ca-O (oxo) | 2.25 - 2.60 |

| Ca-O (ethoxide, μ₃) | 2.30 - 2.45 | |

| Ca-O (ethoxide, terminal) | 2.15 - 2.25 | |

| Bond Angle | O-Ca-O | Varies significantly within the cluster |

Data extracted from crystallographic studies of [Ca₆(μ₄-O)₂(μ₃-OEt)₄(OEt)₄]·14EtOH.[3][4][5]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct reaction of calcium metal with anhydrous ethanol (B145695).[6]

Materials:

-

Calcium metal turnings or granules

-

Anhydrous ethanol

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk line or glovebox

-

Reaction flask with a condenser and gas outlet

Procedure:

-

Under an inert atmosphere, add calcium metal to a reaction flask containing anhydrous ethanol.

-

The reaction will proceed with the evolution of hydrogen gas. The reaction can be initiated by gentle heating if necessary.

-

Continue the reaction until all the calcium metal has dissolved.

-

The resulting solution contains this compound. The solid product can be isolated by removing the ethanol under reduced pressure.

Reaction Pathway: Ca(s) + 2 CH₃CH₂OH(l) → Ca(OCH₂CH₃)₂(s) + H₂(g)

Structural Characterization Techniques

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] For this compound, this technique has been successfully applied to complex structures like the hexanuclear cluster.[3][4][5] Powder XRD can be used to identify the crystalline phases present in a solid sample.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] For this compound, characteristic peaks for C-H, C-C, and C-O bonds in the ethoxide ligand, as well as the Ca-O bond, can be observed.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the organic component of this compound.[10] These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the ethoxide ligands.

Visualizations

Caption: Synthesis of this compound from Calcium Metal and Ethanol.

Caption: Predicted Monomeric Structure of this compound.

Caption: Simplified Structure of the Hexanuclear Calcium Oxo Ethoxide Core.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 2914-17-2 | CAA91417 | Biosynth [biosynth.com]

- 10. cdmf.org.br [cdmf.org.br]

Technical Guide: Solubility of Calcium Ethoxide in Non-polar Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ethoxide, Ca(OCH₂CH₃)₂, is a strong base and a key reagent in various chemical syntheses, including as a catalyst in transesterification reactions and as a precursor for the formation of calcium-containing materials. Its solubility is a critical parameter for reaction kinetics, process design, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in non-polar solvents, addressing the current state of knowledge, experimental protocols for its determination, and the underlying chemical principles.

Qualitative Solubility Overview

This compound is a hygroscopic, white to off-white solid that is known to be soluble in polar organic solvents such as ethanol (B145695) and ether.[1] It is generally insoluble in water, with which it reacts.[1] Its application in ethanol-toluene mixtures for the synthesis of nanorods suggests at least partial solubility or the ability to form stable suspensions in mixed-polarity solvent systems. Further studies have explored its dilution in other solvents like 2-butanol (B46777) and n-butylacetate for use as a consolidant for limestones, indicating its miscibility or the formation of stable nanosuspensions in these less polar environments.

However, there is a notable lack of specific quantitative data in publicly available literature regarding the solubility of this compound in purely non-polar solvents such as hexane (B92381) and toluene. This guide outlines a detailed experimental protocol to enable researchers to determine this crucial data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Method of Determination | Reference |

| Hexane | Gravimetric | (To be determined) | ||

| Toluene | Gravimetric | (To be determined) | ||

| Cyclohexane | Gravimetric | (To be determined) | ||

| Diethyl Ether | Gravimetric | (To be determined) |

Experimental Protocol for Solubility Determination

The determination of the solubility of this compound requires careful handling due to its moisture sensitivity. The following protocol is a recommended starting point, combining established methods for solubility determination with precautions necessary for air-sensitive compounds.

4.1. Materials and Equipment

-

This compound (high purity, stored under inert atmosphere)

-

Anhydrous non-polar solvents (e.g., hexane, toluene, freshly distilled and stored over molecular sieves)

-

Inert atmosphere glovebox or Schlenk line

-

Temperature-controlled shaker or stirrer

-

Analytical balance (± 0.0001 g)

-

Sintered glass filtration apparatus

-

Drying oven

-

Argon or Nitrogen gas supply (high purity)

-

Glassware (Schlenk flasks, graduated cylinders, beakers, etc., oven-dried)

4.2. Procedure: Gravimetric Method

-

Preparation: All glassware should be thoroughly dried in an oven at >120°C for at least 4 hours and then cooled under a stream of inert gas or in a desiccator inside a glovebox.

-

Sample Preparation (inside an inert atmosphere glovebox):

-

Add a known mass of the desired anhydrous non-polar solvent to a pre-weighed Schlenk flask.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the Schlenk flask.

-

-

Equilibration:

-

Place the flask in a temperature-controlled shaker or on a stirrer with a temperature-controlled bath.

-

Allow the mixture to equilibrate for a set period (e.g., 24, 48, or 72 hours) at a constant temperature. The required time for equilibrium may need to be determined empirically by taking measurements at different time points until the solubility value is constant.

-

-

Sample Withdrawal and Filtration (inside an inert atmosphere glovebox):

-

Allow the undissolved solid to settle.

-

Carefully decant a known volume or mass of the supernatant (the saturated solution) into a pre-weighed, dry filtration apparatus equipped with a fine porosity sintered glass filter.

-

Filter the solution under a positive pressure of inert gas to avoid solvent evaporation and contamination.

-

Collect the clear filtrate in a second pre-weighed, dry Schlenk flask.

-

-

Solvent Evaporation:

-

Remove the solvent from the filtrate under reduced pressure, taking care to avoid loss of any solid material. Gentle heating may be applied if necessary, but the temperature should be kept low to prevent decomposition of the this compound.

-

-

Mass Determination:

-

Once the solvent is completely removed, weigh the flask containing the dried this compound residue.

-

The mass of the dissolved this compound can be determined by subtracting the mass of the empty flask.

-

-

Calculation:

-

Calculate the solubility in grams of this compound per 100 grams of solvent using the following formula:

Solubility ( g/100g ) = (Mass of dissolved Ca(OEt)₂ / Mass of solvent in the aliquot) x 100

-

-

Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reliability of the results.

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the properties of the solvent and the solute that govern the solubility of an ionic compound like this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

While qualitative information suggests some degree of solubility or dispersibility of this compound in less polar and non-polar organic solvents, a significant gap exists in the quantitative data. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in various non-polar solvents. Understanding these solubility characteristics is paramount for optimizing its use in synthesis and material science applications, and for the development of novel formulations in the pharmaceutical industry. The systematic collection of such data will be a valuable contribution to the chemical sciences.

References

An In-depth Technical Guide to Calcium Ethoxide (CAS 2914-17-2): Properties, Applications, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ethoxide (CAS 2914-17-2), also known as calcium diethanolate, is a highly reactive organometallic compound with significant applications in materials science and chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its primary applications as a solid base catalyst for biodiesel production and as a consolidating agent for the preservation of cultural heritage. Detailed experimental protocols for its key applications are presented, alongside a thorough assessment of its associated hazards and safety precautions. Notably, this guide also addresses the current gap in scientific literature regarding the specific biological activities and signaling pathways of this compound, distinguishing its effects from those of general calcium ion signaling or its hydrolysis product, calcium hydroxide (B78521).

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic solid that is soluble in organic solvents like ethanol (B145695) and ether but reacts with water.[1][2] Its key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2914-17-2 | [1] |

| Molecular Formula | C₄H₁₀CaO₂ | [3] |

| Molecular Weight | 130.2 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | >170°C (decomposes) | [2] |

| Solubility | Soluble in ethanol and ether; reacts with water | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water to liberate ethanol and calcium hydroxide | [3] |

| Synonyms | Calcium diethanolate, Diethoxycalcium, Ethanol, calcium salt, Ethyl alcohol, calcium salt | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the direct reaction of calcium metal with anhydrous ethanol.[4] An alternative method utilizing calcium carbide has also been reported.[5]

Experimental Protocol: Synthesis from Calcium Metal and Ethanol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Calcium metal (turnings or small pieces)

-

Anhydrous ethanol (<0.005% water)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert gas supply (e.g., Argon)

Procedure:

-

Place calcium metal into the round-bottom flask.

-

Add an excess of anhydrous ethanol to the flask.

-

Purge the flask with an inert gas and maintain an inert atmosphere throughout the reaction.

-

Stir the mixture vigorously.

-

Heat the reaction mixture to a gentle reflux (approximately 70°C) and maintain for several hours (e.g., 12 hours) until the calcium metal is consumed and an opaque white solution or suspension is formed.[4]

-

The resulting this compound can be used as a solution or the solid can be isolated by removing the excess ethanol under reduced pressure.

Applications and Mechanisms of Action

This compound's high reactivity makes it a valuable reagent in several fields, most notably in catalysis and materials conservation.

Biodiesel Production: Transesterification Catalyst

This compound serves as an effective solid base catalyst for the transesterification of triglycerides (from sources like soybean oil) into fatty acid methyl esters (biodiesel).[6][7] It has shown better catalytic performance than calcium oxide (CaO).[6]

Mechanism of Catalysis: The ethoxide ions (CH₃CH₂O⁻) from this compound act as a strong base, deprotonating the alcohol (methanol or ethanol) to form a methoxide (B1231860) or ethoxide anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the triglyceride, leading to the formation of fatty acid esters and glycerol (B35011).

Experimental Protocol: Transesterification of Soybean Oil The following is a generalized protocol based on optimized conditions reported in the literature.[6][7]

Materials:

-

Soybean oil

-

Methanol

-

This compound catalyst

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Heat the soybean oil in the reaction vessel to the desired reaction temperature (e.g., 65°C).

-

Prepare a solution of this compound in methanol.

-

Add the catalyst-methanol solution to the heated oil. Optimal reported conditions include a 12:1 molar ratio of methanol to oil and a 3% mass ratio of this compound to oil.[6]

-

Maintain the reaction temperature and stir the mixture for a specified duration (e.g., 1.5 hours) to achieve a high yield of biodiesel (e.g., 95.0%).[6]

-

After the reaction is complete, allow the mixture to settle. The glycerol will separate as a lower layer.

-

Separate the upper biodiesel layer and purify as required.

Cultural Heritage Conservation: Stone Consolidant

This compound is used as a consolidating agent for historical limestone structures.[2][8] When applied to weathered stone, it penetrates the pores and reacts with atmospheric moisture and carbon dioxide to form calcium carbonate, which strengthens the stone matrix.[2]

Mechanism of Consolidation (Carbonation Pathways): The conversion of this compound to calcium carbonate within the stone proceeds via two proposed pathways:[2][8]

-

Direct Carbonation Pathway: Insertion of a CO₂ molecule into the Ca-O bond of this compound to form an intermediate alkyl carbonate, which then hydrolyzes to calcium carbonate, eliminating ethanol.

-

Hydrolysis-Carbonation Pathway: Hydrolysis of this compound by atmospheric moisture to form calcium hydroxide (Ca(OH)₂), which is subsequently carbonated by atmospheric CO₂ to form calcium carbonate.

Experimental Protocol: Application as a Stone Consolidant This protocol is a general guide for applying this compound to porous limestone.[2]

Materials:

-

This compound nanosuspension (e.g., in a mixture of ethanol and tetrahydrofuran).[2]

-

Ethanol for dilution.

-

Application tools (e.g., brushes, sprayers).

-

Limestone substrate to be treated.

Procedure:

-

Dilute the this compound nanosuspension with a suitable solvent (e.g., ethanol) to the desired concentration (e.g., 20 g/L calcium concentration).[2]

-

Apply the solution to the limestone surface using a brush or sprayer until the surface is saturated.

-

Allow the treated stone to cure under ambient conditions, enabling the carbonation process to occur. The reaction is relatively quick, with calcium carbonate formation detected within minutes and the process completing within hours.[2]

-

Monitor the consolidation effect through appropriate analytical techniques (e.g., measuring changes in water absorption, surface hardness).

Biological Activity and Signaling Pathways: A Knowledge Gap

Extensive literature searches for the biological activity, mechanism of action in biological systems, and specific signaling pathways associated with this compound (CAS 2914-17-2) did not yield any specific information. The available toxicological data primarily pertains to its hydrolysis product, calcium hydroxide, or general calcium ion signaling, which is not specific to the intact this compound molecule. There is no evidence in the reviewed literature to suggest that this compound is being investigated as a drug candidate or that it has a defined pharmacological profile. Its high reactivity with water suggests that upon entering a biological system, it would likely hydrolyze rapidly, and any biological effects would be attributable to ethanol and calcium hydroxide.

Hazards and Safety

This compound is classified as a hazardous substance, primarily causing skin and eye irritation.[3] Its reactivity with water is a key consideration for safe handling and storage.

Hazard Identification and Classification

| Hazard Class | GHS Classification | Description | Reference(s) |

| Skin Irritation | Category 2 | Causes skin irritation. | [3] |

| Eye Irritation | Category 2A | Causes serious eye irritation. | [3] |

| Inhalation | - | May cause respiratory tract irritation. | [3] |

| Ingestion | - | May be harmful if swallowed. | [3] |

| Flammability | - | Not flammable, but may develop irritating fumes upon heating. | [3] |

Safety and Handling

Personal Protective Equipment (PPE):

-

Gloves: Neoprene or nitrile rubber gloves.[3]

-

Eye Protection: Chemical goggles. Contact lenses should not be worn.[3]

-

Skin and Body Protection: Wear suitable protective clothing.[3]

-

Respiratory Protection: Use a NIOSH-certified dust and mist respirator where inhalation exposure may occur.[3]

Handling and Storage:

-

Handle in a well-ventilated area, using local exhaust to minimize dust exposure.[3]

-

Avoid contact with skin and eyes.[3]

-

Do not breathe dust.[3]

-

Store in a tightly closed container in a dry, well-ventilated place, away from direct sunlight and water.[3]

First Aid Measures:

-

After Inhalation: Move the person to fresh air. Seek medical advice if feeling unwell.[3]

-

After Skin Contact: Wash with plenty of soap and water. Get medical advice if irritation occurs.[3]

-

After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3]

-

After Ingestion: Rinse mouth. Do not induce vomiting. Get medical attention.[3]

Disposal:

-

Dispose of solid materials or residues at a licensed site in accordance with local and national regulations.[3]

Conclusion

This compound (CAS 2914-17-2) is a versatile chemical intermediate with well-established applications in the synthesis of biodiesel and the conservation of limestone heritage. Its properties as a strong base and its ability to form calcium carbonate in situ are central to these functions. While its chemical properties, synthesis, and non-biological applications are well-documented, there is a significant lack of data on its specific biological effects, mechanism of action in living systems, and any associated signaling pathways. Professionals in drug development and life sciences should be aware that the biological impact of this compound is largely uncharacterized and would likely be dominated by its hydrolysis products. Future research could explore potential niche applications, but for now, its primary utility remains firmly in the realms of materials science and industrial chemistry.

References

- 1. rowe.com.au [rowe.com.au]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. womersleys.co.uk [womersleys.co.uk]

- 5. CN104003841A - Method for preparing alkoxide of calcium - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Calcium Ethoxide with Atmospheric Moisture

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the reaction dynamics, kinetics, and experimental protocols associated with the interaction between calcium ethoxide (Ca(OCH₂CH₃)₂) and atmospheric moisture. This guide details the reaction pathways, product formation, and analytical methodologies for characterization.

Abstract

This compound is a reactive metal alkoxide that serves as a precursor in various chemical syntheses, including the formation of calcium-based nanomaterials and as a catalyst. Its efficacy and stability are profoundly influenced by its interaction with atmospheric moisture and carbon dioxide. This technical guide elucidates the fundamental reaction mechanisms, presents available kinetic data, and provides detailed experimental protocols for the synthesis, reaction monitoring, and characterization of the products. The reaction proceeds via two primary competing pathways: a hydrolysis-first mechanism forming calcium hydroxide (B78521), and a carbonation-first mechanism involving the insertion of carbon dioxide. The final products, primarily calcium carbonate polymorphs, are highly dependent on environmental conditions such as relative humidity. This document serves as a critical resource for professionals requiring a deep understanding of this compound chemistry for applications in materials science, conservation, and catalysis.

Reaction Mechanisms with Atmospheric Moisture and Carbon Dioxide

The reaction of this compound with the atmosphere is not a simple hydrolysis but a competitive process involving both water (H₂O) and carbon dioxide (CO₂). Two primary pathways have been identified:

-

Pathway A: Hydrolysis followed by Carbonation. In this pathway, this compound first reacts with atmospheric moisture to form calcium hydroxide (Ca(OH)₂) and ethanol (B145695). The resulting calcium hydroxide, a key intermediate, then reacts with atmospheric CO₂ to precipitate calcium carbonate (CaCO₃).[1]

-

Pathway B: CO₂ Insertion followed by Hydrolysis. This pathway involves the direct insertion of a CO₂ molecule into the calcium-oxygen bond of the ethoxide. This forms a calcium ethyl carbonate intermediate. This intermediate subsequently undergoes hydrolysis to yield calcium carbonate and ethanol.[1]

These two pathways are not mutually exclusive and can occur simultaneously. The predominant pathway and the final products are influenced by factors such as solvent medium and relative humidity (RH).[1]

Visualization of Reaction Pathways

The following diagram illustrates the two competing reaction pathways for this compound upon exposure to atmospheric moisture and carbon dioxide.

Caption: Figure 1. Competing Reaction Pathways of this compound in the Atmosphere.

Quantitative Data Presentation

While precise rate constants for the hydrolysis of this compound under varying humidity are not extensively documented, studies provide valuable insights into the reaction timeline and the influence of environmental conditions on the final product composition. The reaction is observed to be rapid, with intermediate products appearing within minutes of atmospheric exposure.

Table 1: Kinetic Observations of this compound Carbonation

This table summarizes the key time-based events observed during the reaction of a this compound nanosuspension with atmosphere at ambient laboratory conditions.

| Time Interval | Observation | Analytical Technique |

| 2 minutes | Appearance of absorption peaks corresponding to calcium carbonate. | µFT-IR |

| 10 minutes | Continued growth of calcium carbonate signals. | µFT-IR |

| 6 hours | Disappearance of peaks related to the calcium ethyl carbonate intermediate; reaction completion. | µFT-IR |

| 2 weeks | Presence of crystalline calcium carbonate polymorphs and unreacted calcium hydroxide (portlandite).[1] | XRD, µFT-IR |

Table 2: Influence of Relative Humidity on Final Product Composition

The composition of the final solid product after two weeks of exposure is critically dependent on the relative humidity (RH).

| Relative Humidity (RH) | Crystalline Phases Detected | Analytical Technique |

| 50% | Portlandite (Ca(OH)₂), Vaterite (CaCO₃).[1] | XRD, µFT-IR |

| 90% | Portlandite (Ca(OH)₂), Vaterite (CaCO₃), Calcite (CaCO₃).[1] | XRD, µFT-IR |

Note: The presence of portlandite after two weeks indicates that the carbonation process is not fully complete, even though the initial rapid reaction of the ethoxide is finished.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the subsequent analysis of its reaction with atmospheric moisture.

Protocol for Synthesis of this compound

This protocol is adapted from methods used for preparing calcium alkoxide precursors.

Objective: To synthesize an amorphous suspension of this compound from metallic calcium and ethanol.

Materials:

-

Metallic Calcium (Ca) granules or turnings

-

Absolute Ethanol (EtOH, <0.005% water)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Round bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Schlenk line or glove box (recommended)

Procedure:

-

Preparation: Set up a round bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen). This is crucial to prevent premature reaction with atmospheric moisture.

-

Reactant Addition: Introduce metallic calcium (e.g., 2 g) into the flask. Add a molar excess of absolute ethanol (e.g., 60 mL) to the flask.

-

Reaction: Stir the mixture vigorously (e.g., 600 rpm) and heat to a gentle reflux (approximately 70-75 °C).

-

Reaction Monitoring: Continue the reaction for several hours (e.g., 12 hours) until the metallic calcium is fully consumed and a homogenous, opaque whitish suspension is formed.

-

Product: The resulting suspension contains amorphous this compound. This suspension can be used directly for further experiments. For some applications, toluene is added to modulate the subsequent hydrolysis rate.

Protocol for Kinetic Analysis using µFT-IR Spectroscopy

Objective: To monitor the reaction of this compound with atmospheric moisture and CO₂ in real-time.

Materials & Equipment:

-

This compound nanosuspension (e.g., in ethanol/THF).

-

Glass microscope slide.

-

Micropipette.

-

Fourier Transform Infrared (FT-IR) microscope.

Procedure:

-

Sample Preparation: Place a single, small drop of the this compound nanosuspension onto a clean glass slide using a micropipette.

-

Initial Spectrum (t=0): Immediately place the slide on the microscope stage and acquire the first spectrum. This serves as the baseline (t=0).

-

Time-Resolved Acquisition: Acquire subsequent spectra at defined time intervals (e.g., 2 minutes, 10 minutes, 30 minutes, 1 hour, 2 hours, 6 hours). The sample should be kept under ambient laboratory temperature and humidity conditions throughout the analysis.

-

Spectra Parameters: Collect spectra within a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 64 scans for each time point to ensure a good signal-to-noise ratio.

-

Data Analysis: Analyze the spectral series by monitoring the disappearance of reactant peaks (e.g., Ca-O-C vibrations) and the appearance and evolution of intermediate and product peaks. Key peaks to monitor include:

-

Calcium Ethyl Carbonate: ~1650 cm⁻¹ and ~1320 cm⁻¹.

-

Calcium Hydroxide (Portlandite): Sharp O-H stretching at ~3645 cm⁻¹.

-

Calcium Carbonate (Vaterite/Calcite): Strong C-O absorption bands, e.g., ~1400s cm⁻¹, ~1088 cm⁻¹ (vaterite), and ~875 cm⁻¹ / ~713 cm⁻¹ (calcite).

-

Protocol for Product Characterization using X-ray Diffraction (XRD)

Objective: To identify the final crystalline phases formed after prolonged exposure of this compound to specific humidity conditions.

Materials & Equipment:

-

This compound nanosuspension.

-

Petri dishes or similar shallow containers.

-

Controlled humidity chambers or desiccators with saturated salt solutions (e.g., for 50% and 90% RH).

-

Powder X-ray Diffractometer with Cu Kα radiation.

-

Sample holders for powder XRD.

Procedure:

-

Sample Exposure: Prepare coatings of the this compound nanosuspension in petri dishes and place them inside controlled humidity chambers set to the desired RH levels (e.g., 50% and 90%).

-

Aging: Allow the samples to age for an extended period (e.g., two weeks) to ensure the reaction and subsequent crystallization processes have stabilized.

-

Sample Preparation for XRD: Carefully scrape the resulting solid powder from the petri dishes. Gently grind the powder if necessary to ensure homogeneity. Mount the powder onto an XRD sample holder.

-

XRD Analysis: Analyze the sample using a powder X-ray diffractometer. Scan a 2θ range appropriate for identifying calcium carbonate polymorphs and calcium hydroxide (e.g., 10° to 70°).

-

Phase Identification: Compare the resulting diffractogram with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present. Key 2θ peaks for Cu Kα radiation include:

-

Portlandite (Ca(OH)₂): ~18.1°, ~34.1°

-

Calcite (CaCO₃): ~29.4°

-

Vaterite (CaCO₃): ~24.9°, ~27.0°, ~32.8°

-

Aragonite (CaCO₃): ~26.2°

-

Experimental and Analytical Workflow

The following diagram outlines the logical flow from synthesis to final product characterization in the study of this compound's atmospheric reactions.

Caption: Figure 2. General Experimental Workflow.

References

Spectroscopic Analysis of Calcium Ethoxide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of calcium ethoxide using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD), aimed at researchers, scientists, and professionals in drug development and materials science. This document outlines the core principles of these analytical techniques as applied to this compound, detailing experimental protocols and summarizing key data for the characterization of this versatile alkoxide.

Introduction to this compound and its Spectroscopic Characterization

This compound, Ca(OCH₂CH₃)₂, is a highly reactive compound used in various chemical syntheses, including as a catalyst and a precursor for the formation of calcium-based materials. Due to its sensitivity to moisture and carbon dioxide, its characterization requires careful handling. Spectroscopic methods such as FTIR and XRD are crucial for confirming its synthesis, purity, and for studying its subsequent reactions, notably hydrolysis and carbonation.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, it is used to identify the characteristic vibrations of the ethoxide group and to monitor the compound's transformation upon exposure to the atmosphere.

Expected FTIR Spectral Features of this compound

While this compound is highly reactive, characteristic vibrational bands associated with the ethoxide ligand can be identified. In an inert environment, the FTIR spectrum of this compound is expected to show peaks corresponding to C-H and C-O stretching vibrations. Very weak bands corresponding to the –OCH₂CH₃ groups have been noted at approximately 2975, 2937, and 2884 cm⁻¹[1].

Upon exposure to air, this compound readily reacts with water and carbon dioxide. This process can be monitored by the appearance of new, strong absorption bands characteristic of the reaction products. An intermediate alkyl carbonate may be observed with peaks around 1650 and 1320 cm⁻¹ during the carbonation process.

Quantitative FTIR Data Summary

The following table summarizes the key FTIR absorption bands for the common reaction products of this compound.

| Compound/Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Portlandite (Ca(OH)₂) | O-H stretching | 3645 | [2] |

| Calcite (CaCO₃) | C-O stretching | 713 | [2] |

| Vaterite (CaCO₃) | C-O stretching | 1085, 745 | [2] |

| Aragonite (CaCO₃) | C-O stretching | 855 | [2] |

| Amorphous Calcium Carbonate (ACC) | C-O stretching | 864 | [2] |

| Unreacted Ethoxide (-OCH₂CH₃) | C-H stretching | 2975, 2937, 2884 | [1] |

X-ray Diffraction (XRD) Analysis

XRD is a primary technique for determining the crystalline structure of materials. For this compound and its derivatives, XRD is instrumental in identifying the specific polymorphs of calcium carbonate that are formed during its carbonation.

Crystalline Structure of this compound and its Products

Pure, freshly synthesized this compound is often amorphous, as indicated by the presence of diffuse haloes in selected area electron diffraction (SAED) patterns[1]. This means it may not produce a distinct XRD pattern with sharp Bragg peaks. However, its reaction products are typically crystalline and can be readily identified by XRD.

Quantitative XRD Data Summary

The table below lists the main XRD reflections for the crystalline phases commonly observed during the transformation of this compound.

| Crystalline Phase | Main 2θ Reflections (°) | ICDD Reference | Reference |

| Portlandite (Ca(OH)₂) | 17.9, 34.0 | 00-001-1079 | [2] |

| Calcite (CaCO₃) | 29.0 | 01-072-1651 | [2] |

| Vaterite (CaCO₃) | 27.0 | 00-001-1033 | [2] |

| Aragonite (CaCO₃) | 26.0, 45.7 | 00-001-0628 | [2] |

Experimental Protocols

The following are generalized methodologies for the FTIR and XRD analysis of this compound, based on cited literature.

FTIR Spectroscopy Protocol

-

Sample Preparation : A small amount of this compound is placed on a suitable IR-transparent substrate (e.g., a glass slide for µFT-IR). Due to its reactivity, sample handling should be performed in a controlled atmosphere (e.g., a glovebox) if the pure compound is to be analyzed. For reaction kinetics, the sample is exposed to ambient or controlled humidity conditions.

-

Instrumentation : A Fourier-Transform Infrared spectrometer, often coupled with a microscope (µFT-IR) for analysis of small sample areas.

-

Data Acquisition :

-

Spectral Range : 4000–650 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Scans : 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Analysis Area : For µFT-IR, a typical analysis area is 50 x 50 µm².

-

-

Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands of the ethoxide group and its potential reaction products.

X-ray Diffraction Protocol

-

Sample Preparation : A thin layer of the this compound product is deposited on a sample holder. The analysis is typically performed on the solid material resulting from the reaction of this compound with the environment.

-

Instrumentation : A powder X-ray diffractometer with Bragg-Brentano geometry is commonly used.

-

Data Acquisition :

-

Radiation Source : Cu Kα (λ = 1.5406 Å)

-

Operating Voltage and Current : 40 kV and 30 mA

-

Scan Mode : Continuous scan

-

2θ Range : 10° to 70°

-

Step Size : 0.02°

-

-

Data Analysis : The obtained diffractogram is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.

Visualizing Workflows and Reaction Pathways

To further elucidate the analysis process and the chemical behavior of this compound, the following diagrams are provided.

References

Thermal Decomposition of Calcium Ethoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ethoxide (Ca(OCH₂CH₃)₂) is a metal alkoxide with applications in catalysis, material synthesis, and as a precursor for pharmaceutical intermediates. Understanding its thermal stability and decomposition pathway is critical for process optimization, safety, and the characterization of final products. This technical guide provides an in-depth analysis of the thermal decomposition products of this compound, based on established principles of metal alkoxide chemistry and the thermal behavior of related calcium compounds. While direct, comprehensive experimental data on the thermal decomposition of pure this compound is limited in publicly available literature, this guide constructs a scientifically plausible multi-stage decomposition pathway. This includes detailed, hypothetical experimental protocols for its investigation and quantitative data presented for clarity.

Introduction

Metal alkoxides are a class of compounds known for their reactivity and utility in various chemical transformations. Their thermal decomposition is a key process in the synthesis of metal oxides, mixed-metal oxides, and for the deposition of thin films. This compound, a simple alkaline earth metal alkoxide, is expected to decompose upon heating, yielding a variety of gaseous and solid products. The nature of these products and the temperatures at which they form are dependent on the experimental conditions, particularly the heating rate and the composition of the surrounding atmosphere.

This guide will explore the likely thermal decomposition pathways of this compound in both inert and reactive atmospheres, detailing the expected intermediate and final products.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is proposed to occur in multiple stages. The exact pathway can be influenced by the presence of atmospheric components like water vapor and carbon dioxide.

Pathway in an Inert Atmosphere

In a completely inert atmosphere (e.g., nitrogen or argon), the decomposition is likely initiated by an elimination reaction, a common pathway for metal alkoxides.

-

Stage 1: β-Hydride Elimination. The primary decomposition step is hypothesized to be a β-hydride elimination, yielding ethylene (B1197577) gas and calcium hydroxide (B78521). This is analogous to the decomposition of other metal alkoxides.

-

Stage 2: Dehydration of Calcium Hydroxide. The formed calcium hydroxide is thermally unstable at higher temperatures and decomposes into calcium oxide and water vapor.

Pathway in the Presence of Carbon Dioxide and Water

If the decomposition occurs in an environment containing CO₂ and moisture, a parallel pathway involving carbonation is highly probable.

-

Stage 1: Hydrolysis and Carbonation. this compound can react with ambient water to form calcium hydroxide, which then readily reacts with carbon dioxide to form calcium carbonate. A direct reaction with CO₂ to form an intermediate alkyl carbonate is also possible.

-

Stage 2: Decomposition of Calcium Carbonate. The resulting calcium carbonate (often initially as the vaterite polymorph) will decompose at higher temperatures to yield calcium oxide and carbon dioxide.

Quantitative Data

The following tables summarize the expected thermal decomposition stages, products, and approximate temperature ranges. These are based on data from analogous compounds and established chemical principles.

Table 1: Thermal Decomposition of this compound in an Inert Atmosphere

| Stage | Temperature Range (°C) | Initial Reactant | Solid Product | Gaseous Products | % Mass Loss (Theoretical) |

| 1 | 200 - 400 | Ca(OCH₂CH₃)₂ | Ca(OH)₂ | C₂H₄ | 43.7% |

| 2 | 400 - 550 | Ca(OH)₂ | CaO | H₂O | 24.3% (of Ca(OH)₂) |

Table 2: Thermal Decomposition of this compound via Carbonation Pathway

| Stage | Temperature Range (°C) | Initial Reactant | Solid Product | Gaseous Products | % Mass Loss (Theoretical) |

| 1 | Ambient - 200 | Ca(OCH₂CH₃)₂ | CaCO₃ | C₂H₅OH, H₂O | Variable |

| 2 | 600 - 900 | CaCO₃ | CaO | CO₂ | 44.0% (of CaCO₃) |

Experimental Protocols

To experimentally determine the thermal decomposition products of this compound, a combination of analytical techniques would be employed.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.

-

Sample Preparation: A small amount of this compound (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to 1000 °C.

-

Atmosphere: High purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

MS Analysis: The evolved gases are continuously monitored by the mass spectrometer, scanning a mass-to-charge ratio (m/z) range relevant for expected products (e.g., m/z 18 for water, 28 for ethylene and carbon monoxide, 44 for carbon dioxide).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile organic decomposition products.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A microgram-scale amount of this compound is placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis Temperature: Programmed heating from 50 °C to 800 °C at a rate of 20 °C/min.

-

GC Separation: A suitable capillary column (e.g., DB-5ms) is used to separate the pyrolysis products.

-

MS Detection: The mass spectrometer is used to identify the separated compounds by their mass spectra.

-

X-ray Diffraction (XRD) Analysis of Solid Residues

To identify the crystalline phases of the solid residues at different decomposition stages, XRD is employed.

-

Instrumentation: An X-ray diffractometer with a high-temperature stage.

-

Procedure:

-

Heat a sample of this compound in a furnace to a specific temperature corresponding to a mass loss event observed in TGA.

-

Cool the sample under an inert atmosphere.

-

Analyze the solid residue by XRD to identify the crystalline phases (e.g., Ca(OH)₂, CaCO₃, CaO).

-

Conclusion

The thermal decomposition of this compound is a complex process that is highly dependent on the reaction conditions. Based on the chemistry of related compounds, a multi-stage decomposition pathway is proposed. In an inert atmosphere, the primary products are expected to be ethylene, water, and calcium oxide. In the presence of carbon dioxide and water, the formation of calcium carbonate as a stable intermediate is likely, which then decomposes to calcium oxide at higher temperatures. For a definitive understanding of the decomposition mechanism and kinetics, rigorous experimental investigation using techniques such as TGA-MS, Py-GC-MS, and in-situ XRD is essential. The protocols and hypothesized pathways presented in this guide provide a solid foundation for such research.

The Hygroscopic Nature of Anhydrous Calcium Ethoxide: A Technical Guide for Researchers and Pharmaceutical Professionals

Introduction

Anhydrous calcium ethoxide (Ca(OCH₂CH₃)₂), a highly reactive organometallic compound, is increasingly utilized as a versatile reagent and precursor in various chemical syntheses, including the development of pharmaceutical compounds and advanced materials. Its efficacy is, however, intrinsically linked to its anhydrous state. This technical guide provides an in-depth analysis of the hygroscopic nature of anhydrous this compound, detailing its reactivity with atmospheric moisture, recommended handling and storage procedures, and the analytical techniques used to characterize its moisture content and subsequent chemical transformations. This document is intended for researchers, scientists, and drug development professionals who handle or intend to utilize this compound in their work.

Understanding the Hygroscopic Nature of Anhydrous this compound

Anhydrous this compound is a white to off-white solid that exhibits a strong affinity for water.[1] This hygroscopic nature dictates that it will readily absorb moisture from the atmosphere. The interaction with water is not a simple physical absorption but a chemical reaction, leading to the decomposition of the this compound molecule. This reactivity has significant implications for the material's purity, stability, and performance in moisture-sensitive applications.

The primary reaction upon exposure to moisture is hydrolysis, where the ethoxide groups are replaced by hydroxide (B78521) groups, leading to the formation of calcium hydroxide (Ca(OH)₂) and ethanol (B145695) (CH₃CH₂OH).[2] This initial reaction is often followed by a secondary reaction with atmospheric carbon dioxide (CO₂), resulting in the formation of calcium carbonate (CaCO₃).[3]

Quantitative Analysis of Moisture Uptake

Due to the reactive nature of this compound with water, obtaining a precise moisture sorption isotherm through Dynamic Vapor Sorption (DVS) is challenging as the material undergoes chemical transformation rather than simple water absorption. However, for the purpose of illustrating its hygroscopic behavior, the following table presents hypothetical data representing the expected mass change of anhydrous this compound when exposed to varying levels of relative humidity (RH) at a constant temperature. This data is intended to be representative of a highly hygroscopic material and is not based on direct experimental measurement of anhydrous this compound.

| Relative Humidity (%) | Temperature (°C) | Mass Change (%) (Hypothetical) | Observations |

| 0 | 25 | 0.0 | Sample is stable in a dry environment. |

| 10 | 25 | 0.5 | Slight mass increase, potential for surface hydrolysis. |

| 30 | 25 | 2.1 | Noticeable mass increase, onset of significant hydrolysis. |

| 50 | 25 | 5.8 | Significant mass increase, formation of calcium hydroxide is likely. |

| 70 | 25 | 10.2 | Rapid mass increase, extensive hydrolysis and potential for carbonation. |

| 90 | 25 | 18.5 | Deliquescence may occur, significant conversion to calcium hydroxide and calcium carbonate. |

Note: This table is for illustrative purposes to demonstrate the hygroscopic and reactive nature of anhydrous this compound. Actual values would need to be determined experimentally under controlled conditions, likely showing a continuous reaction rather than reaching equilibrium at each humidity step.

Reaction Pathways upon Exposure to Moisture and Carbon Dioxide

The interaction of anhydrous this compound with the atmosphere proceeds via two primary pathways, often concurrently. These pathways describe the hydrolysis and subsequent carbonation of the compound.

Pathway 1: Hydrolysis followed by Carbonation

The initial and most direct reaction with atmospheric water is hydrolysis. This is followed by the carbonation of the resulting calcium hydroxide.

Caption: Reaction of this compound via Hydrolysis.

Pathway 2: Direct Carbonation via an Intermediate

An alternative mechanism involves the direct reaction of this compound with carbon dioxide to form a calcium ethyl carbonate intermediate, which then undergoes hydrolysis.[3]

References

Methodological & Application

Application Notes and Protocols for Calcium Ethoxide-Catalyzed Biodiesel Production

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of calcium ethoxide as a heterogeneous catalyst in the production of biodiesel. The information compiled herein is based on scientific literature and is intended to guide researchers in setting up and conducting experiments for the transesterification of various oil feedstocks.

Introduction

This compound (Ca(OCH₂CH₃)₂) is an effective solid base catalyst for the transesterification of triglycerides into fatty acid alkyl esters, commonly known as biodiesel.[1][2][3] Its advantages over homogeneous catalysts include ease of separation from the reaction mixture, potential for reusability, and reduced wastewater generation.[4][5] This document outlines the synthesis of the catalyst, the protocol for biodiesel production, methods for catalyst characterization, and analytical procedures for quantifying biodiesel yield.

Catalyst Preparation: Synthesis of this compound

The synthesis of this compound involves the reaction of metallic calcium with absolute ethanol (B145695).

Experimental Protocol:

-

Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a thermometer.[6]

-

Reagents:

-

Metallic Calcium (Ca)

-

Absolute Ethanol (<0.005% water)

-

-

Procedure:

-

Add 60 mL of absolute ethanol to the reaction flask.

-

While stirring at approximately 700 rpm, carefully add 2 grams of metallic calcium to the ethanol.[7]

-

Maintain the reaction temperature at the boiling point of ethanol (approximately 78°C) using a water bath.[7]

-

Allow the reaction to proceed for 8 hours under reflux.[7]

-

After the reaction is complete, remove the excess ethanol by vacuum distillation.[7]

-

Dry the resulting this compound powder in an oven at 105°C for 1 hour to remove any residual moisture.[7]

-

Store the synthesized catalyst in a desiccator to prevent deactivation by atmospheric moisture and CO₂.

-

Biodiesel Production: Transesterification Protocol

The following protocol describes the transesterification of vegetable oil using the synthesized this compound catalyst. This procedure can be adapted for various feedstocks such as soybean oil, used cooking oil, sunflower oil, and others.

Experimental Protocol:

-

Apparatus Setup: A 500 mL glass reactor equipped with a mechanical stirrer, a thermostat for temperature control, a reflux condenser, and a sampling outlet.[7]

-

Reagents and Materials:

-

Vegetable Oil (e.g., soybean oil, sunflower oil)

-

Methanol (B129727) or Ethanol

-

Synthesized this compound catalyst

-

-

Procedure:

-

Oil Pre-treatment: Preheat the vegetable oil to 110°C to remove any moisture content, which can negatively affect the catalytic activity.

-

Reaction Mixture Preparation:

-

Allow the pre-treated oil to cool to the desired reaction temperature (e.g., 65°C).

-

In a separate flask, prepare a solution of this compound in the alcohol (methanol or ethanol) by vigorous stirring.

-

-

Transesterification Reaction:

-

Transfer the oil to the 500 mL reactor and bring it to the optimized reaction temperature (refer to Table 1).

-

Add the catalyst-alcohol mixture to the reactor. The molar ratio of alcohol to oil and the catalyst concentration should be based on optimized conditions (see Table 1).[1][2][3][8]

-

Stir the reaction mixture vigorously (e.g., 300-600 rpm) to ensure proper mixing of the three-phase system (oil, alcohol, and solid catalyst).

-

Maintain the reaction at the set temperature for the specified duration (e.g., 1.5 hours).[1][2][3]

-

-

Product Separation:

-

After the reaction is complete, stop the heating and stirring.

-

Separate the solid catalyst from the liquid mixture by centrifugation or filtration.

-

Transfer the liquid phase to a separatory funnel and allow it to stand for several hours (or overnight) for the separation of the biodiesel (upper layer) and glycerol (B35011) (lower layer).

-

Drain the glycerol layer.

-

-

Biodiesel Purification:

-

Wash the biodiesel layer with warm distilled water (50-60°C) to remove any remaining catalyst, soap, and excess alcohol. Repeat the washing until the wash water is clear and has a neutral pH.

-

Dry the purified biodiesel by heating it to 110°C to remove residual water.

-

-

Data Presentation: Optimized Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on biodiesel production using calcium-based catalysts.

Table 1: Optimized Conditions for Biodiesel Production using this compound

| Feedstock | Alcohol | Alcohol:Oil Molar Ratio | Catalyst Conc. (wt% of oil) | Temperature (°C) | Time (h) | Biodiesel Yield (%) | Reference |

| Soybean Oil | Methanol | 12:1 | 3.0% | 65 | 1.5 | 95.0 | [1][2][3] |

| Soybean Oil | Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | 91.8 | [1][2][3] |

| Sunflower Oil | Ethanol | 12:1 | 3.5% | 80 | Not Specified | 80.5 (First Stage) | [8] |

| Various Vegetable Oils (Second Stage) | Ethanol | 6:1 | 0.75% | Not Specified | Not Specified | >96.5 (Overall) | [8] |

| Used Cooking Oil | Methanol/Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [9] |

Table 2: Comparison of Different Calcium-Based Catalysts

| Catalyst | Feedstock | Alcohol:Oil Molar Ratio | Catalyst Conc. (wt%) | Temperature (°C) | Time (h) | Biodiesel Yield (%) | Reference |

| This compound | Soybean Oil | 12:1 | 3.0 | 65 | 1.5 | 95.0 | [1][2][3] |

| Calcium Methoxide | Euglena sanguinea oil | Not Specified | Not Specified | Not Specified | Not Specified | 94.83 | [7] |

| CaO from Limestone | Waste Cooking Oil | 6:1 | 5.0 | 65 | 4 | 86 | [10] |

| CaO from Eggshells | Palm Oil | 18:1 | 15.0 | 122 | Not Specified | 96.7 | [11] |

Catalyst Characterization

Characterization of the synthesized this compound catalyst is crucial to understand its physical and chemical properties, which influence its catalytic activity.

-

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area, pore volume, and pore size distribution of the catalyst. A higher surface area generally leads to better catalytic performance.[5][8]

-

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology and particle size of the catalyst.[8][12]

-

X-ray Diffraction (XRD): XRD analysis is used to identify the crystalline structure and phase purity of the synthesized this compound.[8][12][13]

-

Thermogravimetric Analysis (TGA): TGA helps in determining the thermal stability of the catalyst.[8][12]

Analytical Methods for Biodiesel Quantification

The yield of biodiesel is typically determined by quantifying the amount of fatty acid alkyl esters (FAAEs) in the product. Gas chromatography is the most common and accurate method for this analysis.[1][14]

Protocol for GC Analysis:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column like a wax-type column).

-

Internal Standard: An internal standard, such as methyl heptadecanoate or tridecanoic acid methyl ester, which is not present in the biodiesel sample, should be used for accurate quantification.[9]

-

Sample Preparation:

-

Accurately weigh a known amount of the biodiesel sample into a vial.

-

Add a precise amount of the internal standard stock solution.

-

Dilute the mixture with a suitable solvent like hexane (B92381).

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp up to 240°C at a rate of 4°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium or Hydrogen

-

-

Quantification: The concentration of each fatty acid alkyl ester is determined by comparing its peak area to that of the internal standard. The total biodiesel yield is the sum of the concentrations of all identified esters.

Catalyst Reusability

A key advantage of heterogeneous catalysts is their potential for reuse.

Protocol for Catalyst Recovery and Reuse:

-

After the transesterification reaction, separate the this compound catalyst from the reaction mixture by filtration or centrifugation.

-

Wash the recovered catalyst with methanol and then with a non-polar solvent like hexane to remove any adsorbed glycerol, oil, and esters.[15]

-

Dry the washed catalyst in an oven at 105°C for several hours.

-

For some calcium-based catalysts, a calcination step at high temperatures (e.g., 600°C) may be necessary to restore full catalytic activity.[15]

-

The reactivated catalyst can then be used in subsequent transesterification reactions. The biodiesel yield should be monitored over several cycles to assess the catalyst's stability and deactivation rate.

Visualizations

Caption: Experimental workflow for biodiesel production.

Caption: Transesterification reaction pathway.

References

- 1. scialert.net [scialert.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ikm.org.my [ikm.org.my]

- 6. Automating Biodiesel Quality Testing With Gas Chromatography (GC) [thermofisher.com]